molecular formula C16H17F3N2O2 B7664052 (2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate

(2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate

Katalognummer: B7664052
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: SBKYFZLNLMLQSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate, also known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP is a pyrazole derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Wirkmechanismus

The exact mechanism of action of (2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. This compound is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in animal models of inflammatory diseases. It has also been shown to exhibit a good safety profile and low toxicity in preclinical studies. This compound has been found to be effective in reducing the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in animal models of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

(2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of (2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases in humans. Another direction is to explore the use of this compound as a tool compound for the study of the COX-2 pathway and its role in inflammation. Additionally, further research is needed to optimize the pharmacokinetic properties of this compound, such as its solubility and half-life, to improve its efficacy in vivo. Finally, the development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties is another promising direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic activities make it a promising candidate for the treatment of inflammatory diseases. The synthesis method of this compound involves the condensation of 2-methylphenylacetic acid with 3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent and a catalyst. The exact mechanism of action of this compound is not fully understood, but it is believed to inhibit the activity of COX-2 enzymes. This compound has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, further research is needed to optimize its pharmacokinetic properties and develop novel derivatives with improved properties.

Synthesemethoden

The synthesis of (2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate involves the condensation of 2-methylphenylacetic acid with 3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

(2-Methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout.

Eigenschaften

IUPAC Name

(2-methylphenyl) 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-10-6-4-5-7-14(10)23-15(22)8-13-11(2)20-21(12(13)3)9-16(17,18)19/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKYFZLNLMLQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)CC2=C(N(N=C2C)CC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.